N-(1-Methoxypropan-2-YL)cyclohexanamine
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Overview
Description
N-(1-Methoxypropan-2-yl)cyclohexanamine: is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a 1-methoxypropan-2-yl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypropan-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypropan-2-yl)cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted cyclohexanamine derivatives.
Scientific Research Applications
N-(1-Methoxypropan-2-yl)cyclohexanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methoxypropan-2-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: A simpler analog without the methoxypropan-2-yl group.
N-Cyclohexylcyclohexanamine: Contains an additional cyclohexyl group.
N-(Phenylmethylene)cyclohexanamine: Substituted with a phenylmethylene group.
Uniqueness
N-(1-Methoxypropan-2-yl)cyclohexanamine is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)cyclohexanamine |
InChI |
InChI=1S/C10H21NO/c1-9(8-12-2)11-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
YVOSUDSZWIVHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCCCC1 |
Origin of Product |
United States |
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